Cicletanine, (R)-
Overview
Description
Cicletanine, ®- is a furopyridine compound that has been approved in France for the treatment of hypertension. It is known for its diuretic properties and broader cardiovascular and metabolic activities. The compound is characterized by its ability to relax arteries and reduce vascular-fluid volume, making it effective in managing hypertension .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Cicletanine, ®- likely follows similar synthetic routes as laboratory synthesis but on a larger scale. This involves the use of industrial reactors, precise control of reaction parameters, and purification processes to ensure the compound meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Cicletanine, ®- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur, particularly involving the chlorine atom in the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products .
Scientific Research Applications
Cicletanine, ®- has a wide range of scientific research applications:
Chemistry: Used as a model compound to study furopyridine chemistry and its reactivity.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Primarily used for its antihypertensive properties, but also explored for potential benefits in treating pulmonary arterial hypertension and other cardiovascular conditions.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes
Mechanism of Action
Cicletanine, ®- exerts its effects through multiple mechanisms:
Vasorelaxation: It activates endothelial nitric oxide synthase (eNOS), leading to increased production of nitric oxide, a potent vasodilator.
Prostacyclin Synthesis: Stimulates the synthesis of prostacyclin, which has vasodilatory and anti-aggregatory effects on platelets.
Inhibition of Phosphodiesterases: Inhibits low Km cyclic GMP phosphodiesterases, enhancing the vasorelaxant effects of cyclic GMP
Comparison with Similar Compounds
Cicletanine, ®- is unique compared to other antihypertensive agents due to its dual action as a diuretic and vasorelaxant. Similar compounds include:
Hydrochlorothiazide: A thiazide diuretic primarily used for its diuretic effects.
Amlodipine: A calcium channel blocker that primarily acts as a vasodilator.
Furosemide: A loop diuretic with potent diuretic effects but less vasorelaxant activity
Cicletanine, ®- stands out due to its combined diuretic and vasorelaxant properties, making it effective in managing hypertension with a broader range of cardiovascular benefits.
Properties
IUPAC Name |
(3R)-3-(4-chlorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-8-13(17)12-7-18-14(11(12)6-16-8)9-2-4-10(15)5-3-9/h2-6,14,17H,7H2,1H3/t14-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKNDPRBJVBDSS-CQSZACIVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2C(OCC2=C1O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C2[C@H](OCC2=C1O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109708-40-9 | |
Record name | Cicletanine, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109708409 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CICLETANINE, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZVJ7EU0754 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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